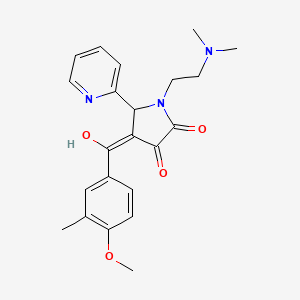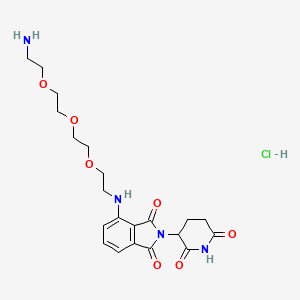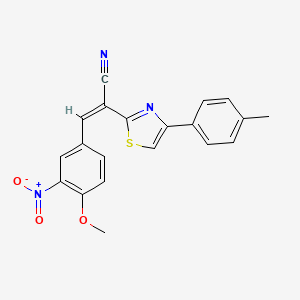![molecular formula C14H20N2O4 B2378869 [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate CAS No. 1240803-28-4](/img/structure/B2378869.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate, also known as CCMOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. CCMOC is a derivative of oxolane-2-carboxylic acid and can be synthesized using various methods. In
Mechanism of Action
[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate acts as a selective inhibitor or activator of ion channels and GPCRs by binding to specific sites on these proteins. The exact mechanism of action is not fully understood, but it is thought to involve conformational changes in the protein that affect its function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate depend on the specific ion channel or GPCR being targeted. Inhibition of potassium channels can lead to changes in cellular excitability, while activation of GPR40 can lead to the release of insulin.
Advantages and Limitations for Lab Experiments
One advantage of using [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate in lab experiments is its selectivity for specific ion channels and GPCRs. This allows researchers to study the effects of inhibiting or activating these proteins without affecting other cellular processes. However, one limitation is the potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the study of [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate. One direction is the development of more selective inhibitors and activators of ion channels and GPCRs. Another direction is the use of [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate in the development of new therapies for neurological disorders and diabetes. Additionally, further research is needed to fully understand the mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate and its potential off-target effects.
Synthesis Methods
[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate can be synthesized using a variety of methods. One method involves the reaction of oxolane-2-carboxylic acid with cyanocyclohexyl isocyanate and methyl chloroformate in the presence of a catalyst. Another method involves the reaction of oxolane-2-carboxylic acid with cyanocyclohexylamine and methyl chloroformate in the presence of a catalyst. Both methods result in the formation of [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate.
Scientific Research Applications
[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate has been used in various scientific research applications. One application is in the study of ion channels. [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate has been shown to selectively inhibit potassium channels, which are important in the regulation of cell membrane potential. This inhibition can lead to changes in cellular excitability and has implications for the treatment of neurological disorders such as epilepsy.
Another application is in the study of G protein-coupled receptors (GPCRs). [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate has been shown to selectively activate the GPCR GPR40, which is involved in glucose homeostasis. This activation can lead to the release of insulin and has implications for the treatment of diabetes.
properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] oxolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-10-14(6-2-1-3-7-14)16-12(17)9-20-13(18)11-5-4-8-19-11/h11H,1-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCJOWTUMPWCFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2378786.png)

![1-(4-chlorobenzyl)-3'-[3-(trifluoromethyl)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2378788.png)

![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378790.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)




![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)
![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)

